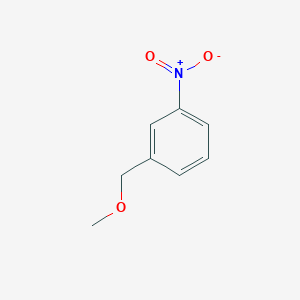
1-(Methoxymethyl)-3-nitrobenzene
Cat. No. B180814
Key on ui cas rn:
1515-84-0
M. Wt: 167.16 g/mol
InChI Key: AQBJFFGQNRWTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04348223
Procedure details


A 500-milliliter flask equipped with a reflux condenser and a magnetic stirring bar was charged with 17.1 grams (0.1 mole) of 3-nitrobenzyl chloride in 200 milliliters of methanol. To this stirred solution was added 10.8 grams (0.2 mole) of sodium methoxide. Exothermic heating was observed. The reaction mixture was heated to reflux and maintained at reflux for 22 hours. The reaction mixture was then cooled, filtered, and the filtrate was transferred to a separatory funnel wherein it was diluted with 400 milliliters of ethyl acetate and consecutively extracted with 400 milliliters of water and 400 milliliters of saturated brine respectively. The organic phase was separated, dried over magnesium sulfate, and concentrated on a rotary evaporator at 55° C., leaving a brown liquid. The brown liquid was charged to a distillation flask and distilled at a pressure of 2.3 millimeters of mercury. A main fraction (15.1 grams) was collected, said fraction having a boiling point of 118°-120° C. at 2.3 mm Hg pressure. This main fraction was identified by NMR spectroscopy as 1-(methoxymethyl)-3-nitrobenzene.


Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]Cl)([O-:3])=[O:2].[CH3:12][O-:13].[Na+]>CO>[CH3:12][O:13][CH2:7][C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(CCl)C=CC1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
sodium methoxide
|
|
Quantity
|
10.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 500-milliliter flask equipped with a reflux condenser and a magnetic stirring bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Exothermic heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 22 hours
|
|
Duration
|
22 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was transferred to a separatory funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
wherein it was diluted with 400 milliliters of ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
consecutively extracted with 400 milliliters of water and 400 milliliters of saturated brine respectively
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator at 55° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving a brown liquid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The brown liquid was charged to a distillation flask
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled at a pressure of 2.3 millimeters of mercury
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A main fraction (15.1 grams) was collected
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COCC1=CC(=CC=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
